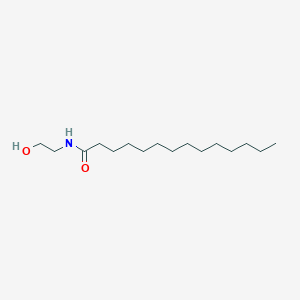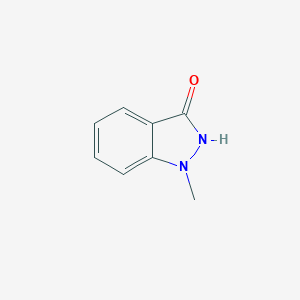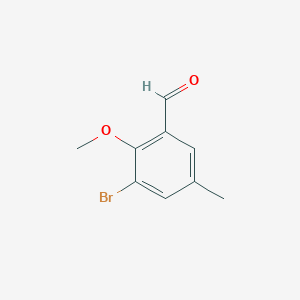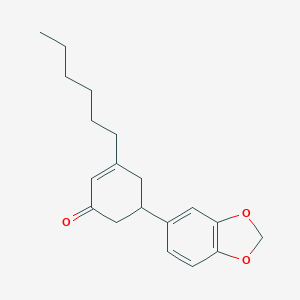
Piperonyl cyclonene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperonyl cyclonene is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of piperonyl cyclonene is not fully understood, but it is believed to work by disrupting the cell membranes of bacteria, fungi, and viruses. This disruption leads to the death of the microorganisms.
Efectos Bioquímicos Y Fisiológicos
Piperonyl cyclonene has been found to have low toxicity and is not harmful to humans or animals at low concentrations. However, at higher concentrations, it can cause skin irritation and respiratory problems. It has also been found to have some mutagenic and carcinogenic properties, which need to be further studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using piperonyl cyclonene in lab experiments is its low cost and easy synthesis. It is also stable under normal laboratory conditions and can be stored for long periods. However, its low solubility in water can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of piperonyl cyclonene. One area of interest is its potential use in the development of new drugs to treat bacterial, fungal, and viral infections. Another area of research is its potential use as a pesticide and insecticide. Further studies are also needed to fully understand its mechanism of action and to determine its safety for human and animal use.
Conclusion:
In conclusion, piperonyl cyclonene is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further studies are needed to fully understand its potential and to determine its safety for human and animal use.
Métodos De Síntesis
Piperonyl cyclonene can be synthesized by the cyclization of piperonyl chloride with sodium ethoxide in ethanol. The reaction takes place at room temperature and yields a white crystalline solid.
Aplicaciones Científicas De Investigación
Piperonyl cyclonene has been widely studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. In addition, it has also been studied for its potential use as a pesticide and insecticide.
Propiedades
Número CAS |
119-89-1 |
|---|---|
Nombre del producto |
Piperonyl cyclonene |
Fórmula molecular |
C19H24O3 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
5-(1,3-benzodioxol-5-yl)-3-hexylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H24O3/c1-2-3-4-5-6-14-9-16(11-17(20)10-14)15-7-8-18-19(12-15)22-13-21-18/h7-8,10,12,16H,2-6,9,11,13H2,1H3 |
Clave InChI |
JBVNWTXRFKZNBQ-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC(=O)CC(C1)C2=CC3=C(C=C2)OCO3 |
SMILES canónico |
CCCCCCC1=CC(=O)CC(C1)C2=CC3=C(C=C2)OCO3 |
Otros números CAS |
8066-12-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



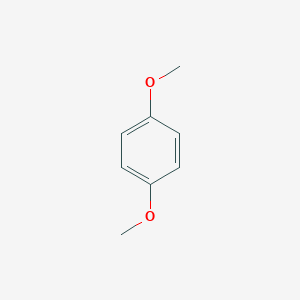
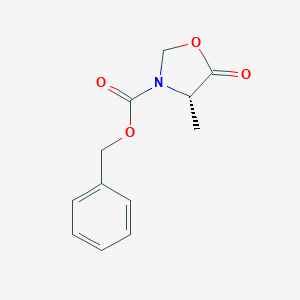
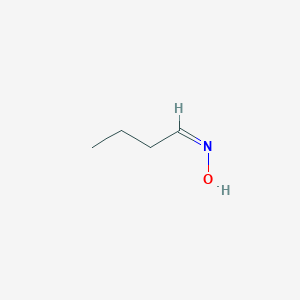
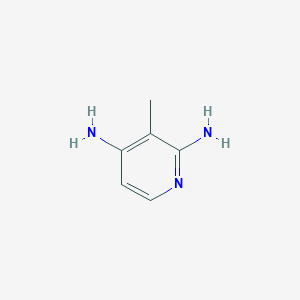
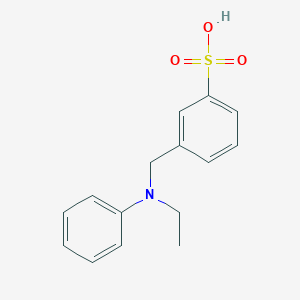
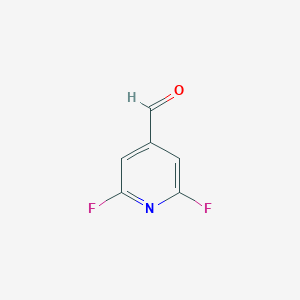
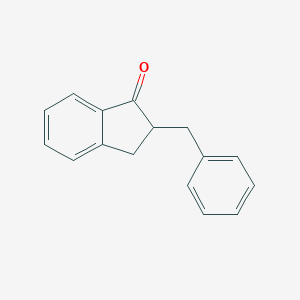
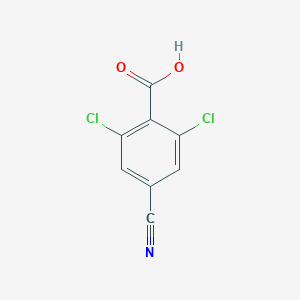
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B90359.png)
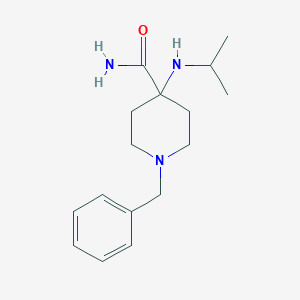
![Dibenzo[bc,kl]coronene](/img/structure/B90366.png)
